1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-20(15-6-7-17-18(12-15)29-14-28-17)25-10-8-24(9-11-25)13-19-21-22-23-26(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVOBGCGGYDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with a piperazine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine Derivatives with Tetrazole Substituents
Compounds featuring tetrazole rings on piperazine demonstrate diverse biological activities, particularly in angiotensin II receptor antagonism and enzyme inhibition.
Key Observations :
Piperazine Derivatives with Benzodioxole Motifs
Benzodioxole-containing piperazines are associated with CNS activity due to their lipophilicity and structural similarity to neurotransmitters.
Key Observations :
Hybrid Piperazine Derivatives with Dual Heterocycles
Compounds combining benzodioxole and tetrazole motifs are rare but may synergize properties of both groups.
Key Observations :
- The benzodioxole carbonyl may enhance CNS activity, while the tetrazole improves receptor binding.
Research Findings and Data Tables
Physicochemical Properties of Selected Analogs
Notes:
Hypotheses for Target Compound :
- Potential dual inhibition of CNS targets (e.g., D2 receptors) and angiotensin pathways.
- Anticancer activity via DNAJA1/mutant p53 inhibition, as seen in tetrazole-piperazine hybrids .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that demonstrate its therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of benzodioxole derivatives and features a piperazine ring substituted with a tetrazole moiety. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| CAS Number | 1396562-33-6 |
Anticancer Activity
Research indicates that derivatives of benzodioxole exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound interacts with tubulin, disrupting microtubule formation which is crucial for mitosis. This leads to cell cycle arrest at the S phase and subsequent apoptosis in cancer cells.
Antimicrobial Properties
The antimicrobial efficacy of compounds containing the benzodioxole structure has been well-documented. Studies have demonstrated that similar compounds exhibit activity against both bacterial and fungal strains. Key findings include:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL .
Neuroprotective Effects
There is emerging evidence suggesting that this class of compounds may possess neuroprotective properties. Research indicates potential benefits in models of neurodegenerative diseases through modulation of neuroinflammatory pathways.
Study 1: Anticancer Activity
In a study published in the British Journal of Pharmacology, researchers evaluated the anticancer effects of benzodioxole derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of related benzodioxole compounds against various pathogens. The results highlighted that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting structure-activity relationships that could guide future drug design .
Molecular Interactions
The biological activity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is mediated through several molecular mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
- Receptor Modulation : Interaction with membrane receptors can alter signaling pathways linked to inflammation and cell survival.
- Gene Expression Changes : The compound can influence gene expression profiles related to apoptosis and cell cycle regulation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
